Didodecyl sulfate
Overview
Description
Didodecyl sulfate is an organic compound with the molecular formula C24H50O4S. It is a type of sulfate ester and is known for its surfactant properties. This compound is commonly used in various industrial and research applications due to its ability to reduce surface tension and form micelles in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Didodecyl sulfate can be synthesized through the sulfation of dodecyl alcohol using sulfur trioxide. The reaction proceeds by the initial formation of the pyrosulfate, which then hydrolyzes to form the sulfate ester: [ \text{2 SO}_3 + \text{ROH} \rightarrow \text{ROSO}_2\text{O-SO}_3\text{H} ] [ \text{ROSO}_2\text{O-SO}_3\text{H} \rightarrow \text{ROSO}_3\text{H} + \text{SO}_3 ]
Industrial Production Methods: In industrial settings, this compound is produced by the continuous sulfation of dodecyl alcohol with sulfur trioxide gas in a falling film reactor. The reaction is highly exothermic and requires precise temperature control to prevent decomposition of the product. The resulting crude product is then neutralized with a base, such as sodium hydroxide, to form the sodium salt of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the sulfate ester group.
Reduction: Reduction reactions are also rare for this compound, as the sulfate group is generally resistant to reduction.
Substitution: The most common reactions involving this compound are nucleophilic substitution reactions, where the sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkali metals, such as sodium or potassium, and conditions typically involve aqueous or alcoholic solutions at elevated temperatures.
Major Products:
Substitution Reactions: The major products of substitution reactions are typically alcohols or other substituted organic compounds, depending on the nucleophile used.
Scientific Research Applications
Didodecyl sulfate is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and micelle formation.
Biology: Employed in the preparation of biological samples for electrophoresis and other analytical techniques.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in the production of detergents, cosmetics, and personal care products due to its ability to reduce surface tension and improve the cleaning efficiency.
Mechanism of Action
Didodecyl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, increasing their solubility in water. The compound interacts with lipid bilayers and proteins, disrupting their structure and function, which is particularly useful in biological and biochemical applications.
Comparison with Similar Compounds
Sodium dodecyl sulfate: A closely related compound with similar surfactant properties, commonly used in laboratory and industrial applications.
Sodium laureth sulfate: Another sulfate ester with similar applications, but with an ethoxylated chain that provides different solubility and foaming characteristics.
Ammonium lauryl sulfate: Similar to sodium dodecyl sulfate but with an ammonium cation, used in personal care products for its mildness.
Uniqueness: Didodecyl sulfate is unique due to its longer alkyl chain, which provides enhanced hydrophobic interactions and micelle formation compared to shorter-chain sulfates. This makes it particularly effective in applications requiring strong surfactant properties and the ability to solubilize large hydrophobic molecules.
Properties
IUPAC Name |
didodecyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O4S/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAJRCNSPOSHPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)OCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332496 | |
Record name | Didodecyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2649-11-8 | |
Record name | Didodecyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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